molecular formula C22H14Cl2N2O4 B11621055 2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid

2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid

Cat. No.: B11621055
M. Wt: 441.3 g/mol
InChI Key: YUEFNJYCZITXLG-UHFFFAOYSA-N
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Description

2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid is a complex organic compound that features a benzimidazole core linked to a benzoic acid moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the 2,4-dichlorophenoxy group: This step involves the reaction of the benzimidazole intermediate with 2,4-dichlorophenol in the presence of a base, such as potassium carbonate, to form the 2,4-dichlorophenoxy-methyl derivative.

    Coupling with benzoic acid: The final step involves the coupling of the 2,4-dichlorophenoxy-methyl benzimidazole with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Hydroxylated benzimidazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy group.

    Benzimidazole derivatives: Compounds with a benzimidazole core, used in various pharmaceutical applications.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety, used as preservatives and in medicinal chemistry.

Uniqueness

2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid is unique due to its combination of a benzimidazole core, a phenoxy group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C22H14Cl2N2O4

Molecular Weight

441.3 g/mol

IUPAC Name

2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazole-1-carbonyl]benzoic acid

InChI

InChI=1S/C22H14Cl2N2O4/c23-13-9-10-19(16(24)11-13)30-12-20-25-17-7-3-4-8-18(17)26(20)21(27)14-5-1-2-6-15(14)22(28)29/h1-11H,12H2,(H,28,29)

InChI Key

YUEFNJYCZITXLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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